DL-Valine is classified as a non-polar, aliphatic amino acid. It can be sourced from protein-rich foods such as meat, dairy products, and legumes. In laboratory settings, it can be synthesized chemically or derived from microbial fermentation processes. The compound's chemical formula is with a molecular weight of 117.15 g/mol .
DL-Valine can be synthesized through various methods, including:
In chemical synthesis, the use of protecting groups is common to ensure the selectivity of reactions at specific functional sites. In biotechnological synthesis, optimizing fermentation conditions such as pH, temperature, and substrate concentration is crucial for maximizing yield.
The molecular structure of DL-Valine features a central carbon atom bonded to an amino group (), a carboxyl group (), and two additional carbon atoms that form the branched chain. The stereochemistry of DL-Valine includes both D (dextrorotatory) and L (levorotatory) forms, which are mirror images of each other.
DL-Valine participates in various biochemical reactions:
These reactions are facilitated by specific enzymes that catalyze the processes under physiological conditions.
DL-Valine's mechanism of action primarily involves its role in protein synthesis and energy production:
Research utilizing isotopically labeled DL-Valine allows scientists to trace its incorporation into proteins and monitor metabolic pathways more precisely.
DL-Valine (2-13C; 15N) has several applications in scientific research:
DL-Valine continues to be an important compound in both basic research and applied sciences due to its essential role in biological systems.
The synthesis of DL-valine with isotopic labels (²-¹³C; ¹⁵N) relies on strategically modifying classic organic reactions to incorporate stable isotopes. The bromination-amination pathway is the most established method, beginning with isotopic precursors like [2-¹³C]isopropyl iodide or ¹³C-labeled acetone. In this route, isovaleric acid undergoes α-bromination using PBr₃ or Br₂ in benzene at 70–105°C, yielding α-bromo-[2-¹³C]isovaleric acid. Subsequent amination employs ¹⁵N-enriched ammonia (NH₃ or NH₄OH), which displaces the bromine atom to form racemic DL-[2-¹³C;¹⁵N]valine. Reaction efficiency depends on ammonia concentration (>8M), temperature (20–70°C), and reaction duration (1–7 days), typically achieving 45–55% yields after recrystallization [1] [3] [4].
An alternative asymmetric transformation leverages labeled isobutyraldehyde. Condensation with ¹⁵N-ammonium carbonate and Na¹³CN in aqueous methanol generates 5-(¹³C)-isopropylhydantoin. Acidic hydrolysis then cleaves the hydantoin ring, producing DL-[2-¹³C;¹⁵N]valine. This method achieves higher isotopic purity (>99% atom ¹³C/¹⁵N) due to site-specific precursor use but requires stringent control of cyanide stoichiometry and hydrolysis conditions (reflux with HCl) [6] [10].
Key reaction parameters influencing isotopic retention include:
Table 1: Comparison of Chemical Synthesis Methods for DL-[2-¹³C;¹⁵N]Valine
Method | Precursor | Isotope Incorporation Yield | Overall Yield | Key Limitation |
---|---|---|---|---|
Bromination-Amination | [2-¹³C]Isovaleric acid | ¹³C: 98%; ¹⁵N: 95% | 47–48% | Low regioselectivity |
Hydantoin Hydrolysis | [¹³C]NaCN + ¹⁵NH₄CO₃ | ¹³C: >99%; ¹⁵N: >99% | 60–65% | Toxic cyanide handling |
Asymmetric Transamination | ¹³C-Acetone + ¹⁵NH₃ | ¹³C: 90%; ¹⁵N: 88% | 50–55% | Multi-step purification |
Biotechnological methods exploit engineered microbes for high-efficiency, enantioselective synthesis of labeled valine. Corynebacterium glutamicum and Escherichia coli strains are modified to overexpress acetohydroxy acid synthase (AHAS) and branched-chain amino acid transaminase (BCAT), key enzymes in valine biosynthesis. Isotopes are introduced via labeled carbon sources (e.g., [¹³C₆]-glucose or [¹³C₃]-pyruvate) and ¹⁵N-ammonium salts. The valine pathway starts with pyruvate, which undergoes condensation, isomeroreduction, dehydration, and transamination to yield L-valine. D-Valine is then obtained via racemization [2] [8].
Critical metabolic engineering strategies include:
Using glucose-[¹³C₆] and (¹⁵NH₄)₂SO₄, engineered C. glutamicum achieves DL-[2-¹³C;¹⁵N]valine titers of 45–60 g/L in fed-batch bioreactors, with isotopic enrichment >95%. Downstream racemization uses immobilized D-amino acid oxidase to convert L-valine to keto acids, followed by non-selective reamination to yield the racemate [8] [9].
Table 2: Bioproduction Performance of Engineered Strains for Isotopic Valine
Strain | Carbon/Nitrogen Source | Titer (g/L) | Isotopic Incorporation | Process Duration |
---|---|---|---|---|
E. coli ilvA⁻, brnFE⁺ | [¹³C₆]-Glucose + ¹⁵NH₄Cl | 38.2 | ¹³C: 92%; ¹⁵N: 89% | 72 h |
C. glutamicum ilvN⁷²⁶ᴹ | [¹³C₃]-Pyruvate + ¹⁵NH₃ | 61.5 | ¹³C: 97%; ¹⁵N: 93% | 48 h |
P. putida Δbcgox + vta¹ᴿ | [¹³C₄]-Acetate + ¹⁵NH₄OH | 28.7 | ¹³C: 88%; ¹⁵N: 85% | 96 h |
Racemic DL-valine synthesis necessitates protecting group strategies to prevent undesired side reactions during isotopic labeling. The carboxyl group is typically protected as methyl or benzyl esters, while the α-amino group uses tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) groups. For DL-[2-¹³C;¹⁵N]valine, Boc protection is preferred due to its stability during ammonia-mediated ¹⁵N-incorporation and mild deprotection (trifluoroacetic acid, 25°C) [6] [10].
Diastereomeric salt resolution using chiral acids enables separation of labeled enantiomers. D- or L- dibenzoyl tartaric acid (DBTA) forms insoluble complexes with one valine enantiomer in dilute hydrochloric acid (0.1–1.0M). For instance, DL-[2-¹³C;¹⁵N]valine mixed with D-DBTA (1:1.1 molar ratio) in 0.5M HCl at 80°C selectively crystallizes D-valine∙D-DBTA. Subsequent alkaline hydrolysis (NaOH/ethanol) liberates D-[2-¹³C;¹⁵N]valine with >98% enantiomeric excess (ee). The mother liquor yields L-valine after concentration and neutralization [6].
Key advancements include:
Table 3: Protecting Group and Resolution Efficiency in Racemic DL-Valine Synthesis
Protecting Group/Resolving Agent | Deprotonation Method | Enantiomeric Excess (ee) | Isotope Loss |
---|---|---|---|
Boc (amine) / Methyl (carboxyl) | TFA, then LiOH | Racemate maintained | <5% |
D-DBTA (salt formation) | NH₄OH in ethanol | D-valine: 98.5% | <2% |
L-DBTA (salt formation) | NaOH in methanol | L-valine: 98.2% | <2% |
Cbz (amine) / tert-Butyl (carboxyl) | H₂/Pd-C | Racemate maintained | 8–10% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7